molecular formula C15H15ClFNO2 B5970640 2-[(3-Chloro-4-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

2-[(3-Chloro-4-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B5970640
M. Wt: 295.73 g/mol
InChI Key: IFOSTCGEKJKUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chloro-4-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a chloro-fluorophenyl group, an iminomethyl group, and a hydroxy-dimethylcyclohexenone core

Preparation Methods

The synthesis of 2-[(3-Chloro-4-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the chloro-fluorophenyl precursor. This precursor is then subjected to a series of reactions, including imine formation and cyclization, under controlled conditions to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic processes and high-throughput screening.

Chemical Reactions Analysis

2-[(3-Chloro-4-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert the compound into alcohols or amines.

    Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these halogens.

    Condensation: The iminomethyl group can participate in condensation reactions with aldehydes or ketones, forming Schiff bases or other imine derivatives.

Scientific Research Applications

2-[(3-Chloro-4-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(3-Chloro-4-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro-fluorophenyl group can enhance binding affinity through halogen bonding, while the iminomethyl and hydroxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[(3-Chloro-4-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one include:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity

Properties

IUPAC Name

2-[(3-chloro-4-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-9-3-4-12(17)11(16)5-9/h3-5,8,19H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOSTCGEKJKUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2)F)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.